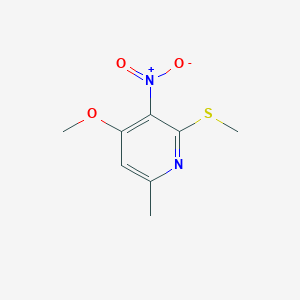![molecular formula C7H2F3NS2 B3110267 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione CAS No. 179178-91-7](/img/structure/B3110267.png)
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione
Übersicht
Beschreibung
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione (TFBT) is a compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and materials science. It has been found to possess a range of interesting properties, including strong fluorescence, excellent thermal stability, and good solubility in organic solvents. Furthermore, TFBT has been studied for its potential as an antimicrobial agent, an antioxidant, and a photodynamic therapy agent.
Wissenschaftliche Forschungsanwendungen
Chemical Interaction and Binding Studies
- Vibrational Spectroscopic Analysis and Quantum Chemical Calculation : The binding capability of benzothiazoline-2-thione derivatives with metals, specifically gold, has been studied using FT-Raman spectroscopy and density functional theory (DFT) calculations. This research, including the analysis of derivatives like 5-fluorobenzo[d]thiazole-2(3H)-thione, reveals insights into molecular properties and activity relationships based on HOMO energies, Mulliken charges, and binding energies with metals (Sun et al., 2008).
Photovoltaic and Material Science Applications
Synthesis and Applications in Photovoltaic Industry : The synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to 4,5,7-trifluorobenzo[d]thiazole-2(3H)-thione, highlights its value as a synthetic intermediate in the pharmaceutical industry and material science. This research describes a continuous microflow process for its synthesis, emphasizing its industrial and material science applications (Deng et al., 2015).
Photovoltaic Properties of D-A Polymers : Research on 5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT)-based conjugated donor-acceptor polymers, which share a structural resemblance to this compound, demonstrates significant impacts on material and photovoltaic properties. The study shows that the nature of side chains and electron acceptor strength significantly influence photovoltaic efficiency, relevant for polymer solar cell applications (Wang et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of CK2 and GSK3β, preventing the deactivation of PTEN . This could potentially lead to effects on cell growth and proliferation.
Biochemische Analyse
Biochemical Properties
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the conversion of glucose to sorbitol. This interaction is crucial in the context of diabetic complications, where aldose reductase inhibitors are sought to prevent the accumulation of sorbitol in tissues.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as aldose reductase . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of downstream metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with aldose reductase is a key example, where it inhibits the enzyme’s activity and affects the polyol pathway . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . This localization is essential for its function as an enzyme inhibitor and modulator of gene expression.
Eigenschaften
IUPAC Name |
4,5,7-trifluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS2/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAIXYGXLTLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=S)N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




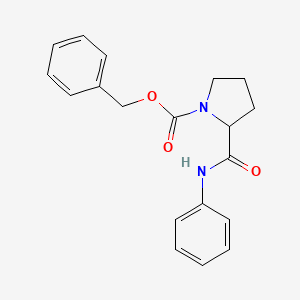

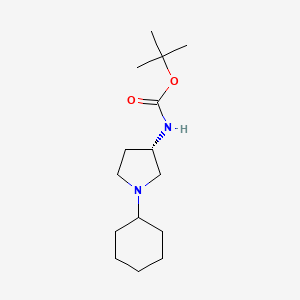
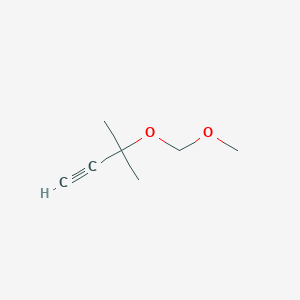
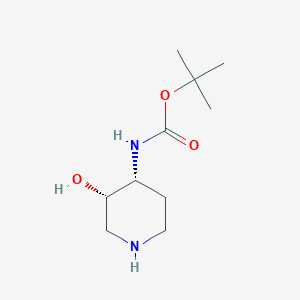
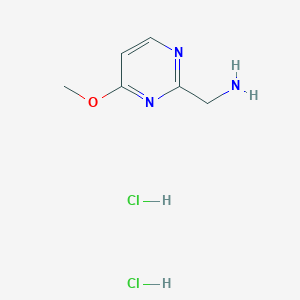
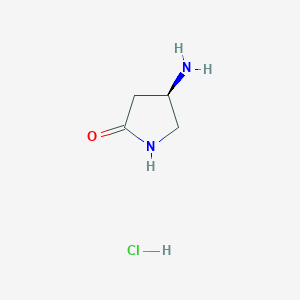

acetate](/img/structure/B3110236.png)


